molecular formula C12H14ClN3OS2 B14862662 5-{[3-(4-Chloro-3-methylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine

5-{[3-(4-Chloro-3-methylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine

Cat. No.: B14862662
M. Wt: 315.8 g/mol
InChI Key: NSNIKLCLVAVWNS-UHFFFAOYSA-N
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Description

5-{[3-(4-Chloro-3-methylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloro-methylphenoxy group, a propylsulfanyl chain, and an amine group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-Chloro-3-methylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-3-methylphenol and 3-chloropropylamine.

    Formation of Intermediate: The 4-chloro-3-methylphenol is reacted with 3-chloropropylamine to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization with thiourea to form the thiadiazole ring.

    Final Product:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential as an antiviral and anticancer agent, with studies showing activity against specific viruses and cancer cell lines.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 5-{[3-(4-Chloro-3-methylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways: It can interfere with metabolic pathways, leading to the inhibition of essential processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine: Similar structure but lacks the propylsulfanyl chain.

    5-(4-Methylphenyl)-1,3,4-thiadiazole-2-amine: Similar structure but lacks the chloro group.

Uniqueness

5-{[3-(4-Chloro-3-methylphenoxy)propyl]sulfanyl}-1,3,4-thiadiazol-2-amine is unique due to the combination of its chloro-methylphenoxy group and propylsulfanyl chain, which may contribute to its distinct biological activities and chemical properties.

Properties

Molecular Formula

C12H14ClN3OS2

Molecular Weight

315.8 g/mol

IUPAC Name

5-[3-(4-chloro-3-methylphenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C12H14ClN3OS2/c1-8-7-9(3-4-10(8)13)17-5-2-6-18-12-16-15-11(14)19-12/h3-4,7H,2,5-6H2,1H3,(H2,14,15)

InChI Key

NSNIKLCLVAVWNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCCCSC2=NN=C(S2)N)Cl

Origin of Product

United States

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